7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole
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Overview
Description
7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both imidazole and benzothiazole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Cyclization: Acidic or basic catalysts, elevated temperatures
Major Products
Reduction of Nitro Group: 7-Methoxy-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole
Substitution of Methoxy Group: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The biological activity of 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, its imidazole and benzothiazole rings can interact with proteins and nucleic acids, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazole
- 7-Methoxyimidazo[2,1-b]benzothiazole
- 2-Phenylimidazo[2,1-b]benzothiazole
Uniqueness
Compared to similar compounds, 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole exhibits unique properties due to the presence of both methoxy and nitro groups. These functional groups enhance its reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from other imidazo[2,1-b]benzothiazole derivatives .
Properties
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-22-12-6-7-14-15(8-12)23-16-17-13(9-18(14)16)10-2-4-11(5-3-10)19(20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYWQSHBHFRFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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